8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

Übersicht

Beschreibung

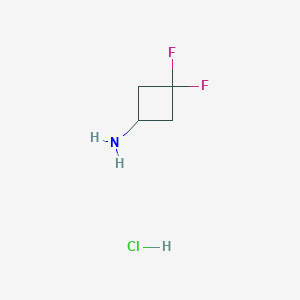

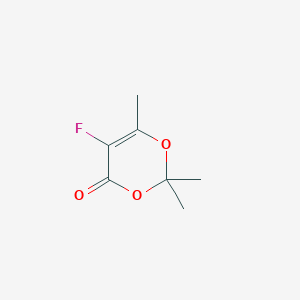

“8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene” is a chemical compound with the molecular formula C17H14FNO4 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene” is defined by its molecular formula, C17H14FNO4 . The molecular weight of this compound is 315.30 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, also known as S14161, has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), showing significant antitumor properties. A study by Yin et al. (2013) demonstrated that an analogue of S14161, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), exhibited enhanced antiproliferative activities against various tumor cell lines, including those from human umbilical vein epithelial cells (HUVEC), indicating potential anti-angiogenesis activity. This suggests its application in cancer treatment and research (Yin et al., 2013).

Synthesis and Stereochemistry

The efficient synthesis of S14161 and its enantiomers has been explored to understand their effects on tumor cell lines. Yin et al. (2013) developed a novel synthesis for (R)-S14161 and (S)-S14161, using a chemical resolution and derivation strategy. The synthesis involved a tandem oxa-Michael–Henry reaction, allowing for a detailed study of the stereochemistry of these molecules and their potential impact on human myeloma cells (Yin et al., 2013).

Radiochemical Synthesis for Imaging

The radiochemical synthesis of 8-ethoxy-2-(4-[18 F]fluorophenyl)-3-nitro-2H-chromene, known as 18 F-EFPNC, has been investigated for potential use in imaging. Liu et al. (2017) described the preparation of 18 F-EFPNC through a nucleophilic substitution reaction, optimized for high radiochemical yields and purity, indicating its feasibility for future imaging applications (Liu et al., 2017).

Effect on Lung Adenocarcinoma Cells

Research by Tian et al. (2019) on the effects of BENC-511, an analogue of S14161, on A549 human lung adenocarcinoma cells revealed that it inhibited cell viability in a concentration- and time-dependent manner. The study provides insights into the mechanism of action of this compound, including its impact on cell cycle arrest and apoptosis (Tian et al., 2019).

Antimicrobial Applications

Andrade et al. (2019) explored the potential of nitro-compounds, including derivatives of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, as antimicrobial agents against nosocomial pathogens. The study highlights the design, synthesis, and in vitro effectiveness of these compounds, providing a foundation for their use in combating hospital-acquired infections (Andrade et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZXDHIUPNWOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161)?

A1: S14161 functions as a pan-inhibitor of phosphoinositide 3-kinases (PI3Ks) [, ]. It effectively inhibits the enzymatic activity of all four isoforms of PI3K: α, β, δ, and γ [, ]. This inhibition disrupts the PI3K/AKT signaling pathway, impacting downstream processes such as cell cycle progression, apoptosis, and angiogenesis [, , ].

Q2: How does S14161's inhibition of PI3K lead to anti-cancer effects?

A2: By inhibiting PI3K, S14161 reduces the phosphorylation of AKT, a key protein kinase involved in cell survival and proliferation [, ]. This leads to several downstream effects:

- D-cyclin downregulation: S14161 decreases the expression of cyclins D1, D2, and D3, key regulators of the cell cycle [, ]. This leads to cell cycle arrest at the G0/G1 phase, preventing uncontrolled proliferation [, ].

- Apoptosis induction: S14161 promotes apoptosis, or programmed cell death, in myeloma and leukemia cells, both in vitro and in vivo [, ].

- Angiogenesis suppression: S14161 demonstrates anti-angiogenic activity, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis [].

Q3: What is the structural basis for S14161's PI3K inhibitory activity?

A3: S14161 contains a chromene motif, similar to the chromone motif found in the known PI3K inhibitor LY294002 []. Structure-activity relationship studies suggest that the chromene moiety, along with specific substituents, is crucial for its PI3K inhibitory activity and downstream effects on D-cyclin expression and cell viability [].

Q4: What preclinical data is available regarding S14161's efficacy in cancer models?

A4: Preclinical studies have demonstrated promising anti-tumor activity of S14161:

- In vitro: S14161 effectively inhibits the proliferation and induces apoptosis in various leukemia and myeloma cell lines [, , ]. It also exhibits anti-invasive effects in glioblastoma cell lines and suppresses tumor-induced angiogenesis [, ].

- In vivo: In mouse xenograft models of leukemia, S14161 significantly inhibited tumor growth without causing significant toxicity [, ].

Q5: Has S14161 shown any selectivity towards cancer cells over normal cells?

A5: Initial studies suggest that S14161 may preferentially target malignant cells. In vitro studies showed that S14161 induced apoptosis in myeloma and leukemia cell lines and primary patient samples at lower concentrations compared to normal hematopoietic cells [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)